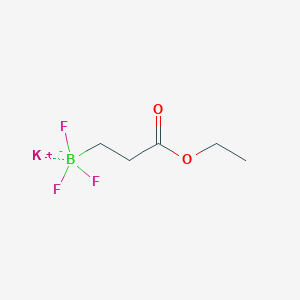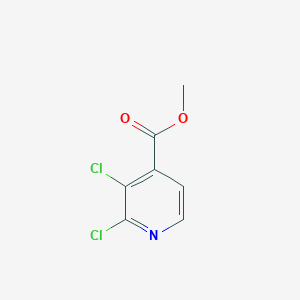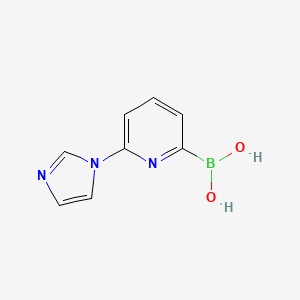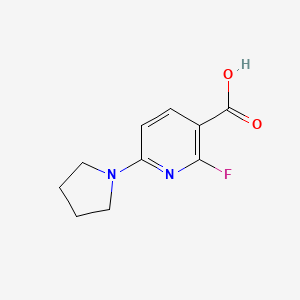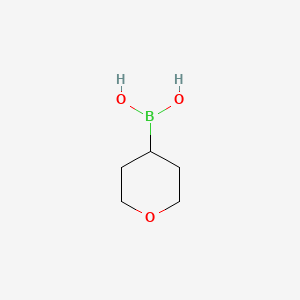
Tetrahydropyran-4-boronsäure
Übersicht
Beschreibung
Tetrahydropyran-4-boronic acid is an organic compound that features a boronic acid functional group attached to a tetrahydropyran ring
Wissenschaftliche Forschungsanwendungen
Tetrahydropyran-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Wirkmechanismus
Target of Action
Tetrahydropyran-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, Tetrahydropyran-4-boronic acid interacts with the palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group. In the transmetalation step, the nucleophilic organic group (in this case, Tetrahydropyran-4-boronic acid) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that Tetrahydropyran-4-boronic acid is involved in. This reaction is widely used for carbon-carbon bond formation, and it is known for its mild and functional group tolerant reaction conditions . The reaction allows for the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of Tetrahydropyran-4-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of Tetrahydropyran-4-boronic acid is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its tolerance to a wide range of reaction conditions . The efficiency and stability of the reaction can be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Tetrahydropyran-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in Tetrahydropyran-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
Tetrahydropyran-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions . The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and influence cellular responses.
Molecular Mechanism
At the molecular level, Tetrahydropyran-4-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydropyran-4-boronic acid can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to Tetrahydropyran-4-boronic acid can lead to alterations in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Tetrahydropyran-4-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of Tetrahydropyran-4-boronic acid.
Metabolic Pathways
Tetrahydropyran-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound can influence metabolic flux and alter metabolite levels, making it a valuable tool for studying metabolic processes and developing new therapeutic strategies.
Transport and Distribution
Within cells and tissues, Tetrahydropyran-4-boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function in biological systems.
Subcellular Localization
Tetrahydropyran-4-boronic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydropyran-4-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of tetrahydropyran-4-ene, followed by oxidation to yield the boronic acid. Another method includes the use of tetrahydropyran-4-one as a starting material, which undergoes a series of reactions including reduction and borylation to form the desired product .
Industrial Production Methods
Industrial production of tetrahydropyran-4-boronic acid typically involves large-scale hydroboration processes, utilizing catalysts such as palladium or nickel to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydropyran-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the tetrahydropyran ring .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran-4-one: A precursor in the synthesis of tetrahydropyran-4-boronic acid.
Tetrahydropyran-4-ene: Another precursor used in the hydroboration route.
Boronic acids: A broad class of compounds with similar reactivity and applications.
Uniqueness
Tetrahydropyran-4-boronic acid is unique due to its combination of a boronic acid functional group with a tetrahydropyran ring, providing distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
oxan-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHYWURJMYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCOCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678454 | |
| Record name | Oxan-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-46-5 | |
| Record name | Oxan-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




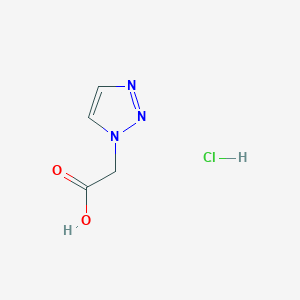
![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)

